

validating triclocarban protein binding affinity molecular docking

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Compound Focus: Triclocarban

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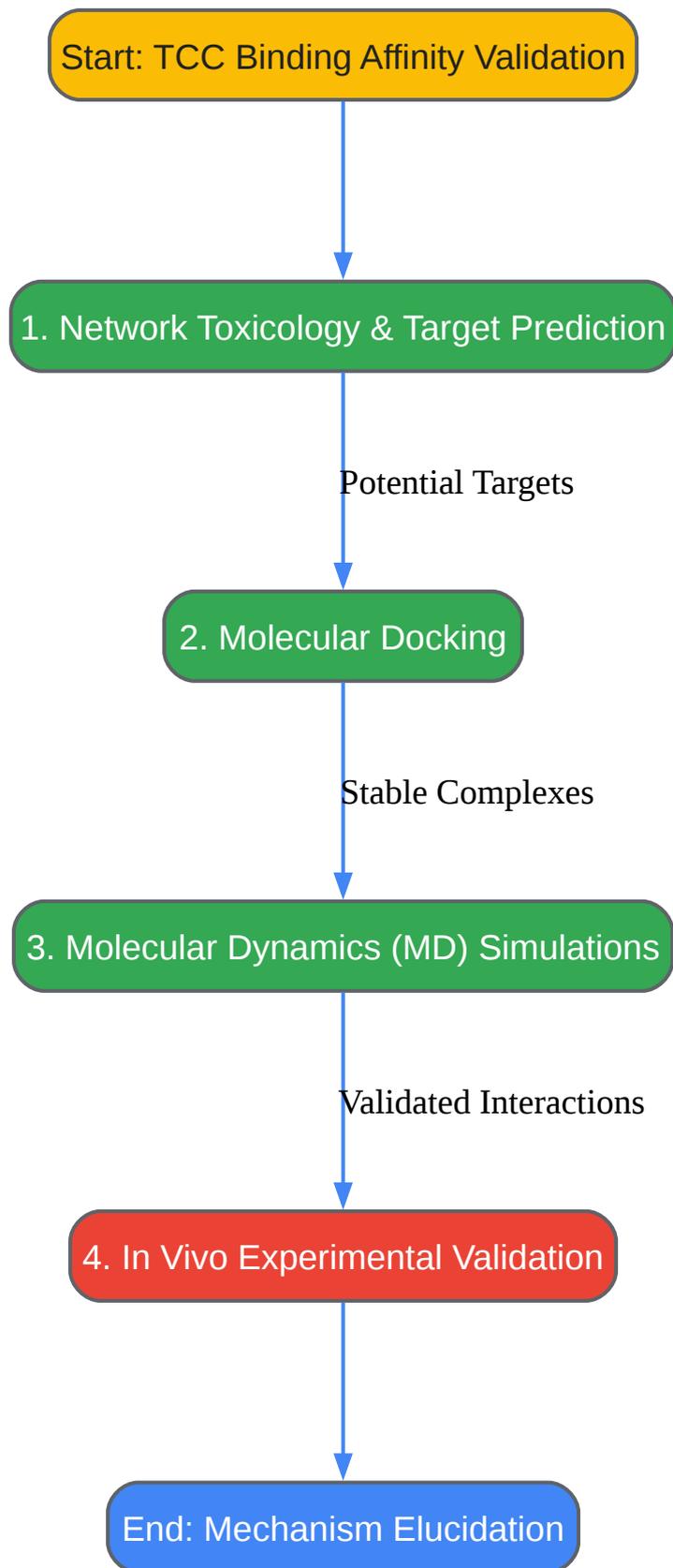
Core Protein Targets and Binding Affinity for Triclocarban

Protein Target	PDB ID	Reported Binding Affinity (kcal/mol)	Validation Method	Key Interacting Residues (if available)
PPAR γ	5Y2O	-8.9 [1]	Molecular Docking & MD Simulations	Information not specified in sources
PPAR α	5HY4	-8.6 [1]	Molecular Docking & MD Simulations	Information not specified in sources
CASP3	1CP3	-7.7 [2]	Molecular Docking	Information not specified in sources
EGFR	1M17	-7.6 [2]	Molecular Docking	Information not specified in sources
TNF	5M21	-7.5 [2]	Molecular Docking	Information not specified in sources

Protein Target	PDB ID	Reported Binding Affinity (kcal/mol)	Validation Method	Key Interacting Residues (if available)
AKT1	1H10	-7.3 [2]	Molecular Docking	Information not specified in sources

Experimental Protocols for Validation

A robust validation strategy combines computational predictions with experimental confirmation. The following workflow outlines the key stages of this integrated approach.



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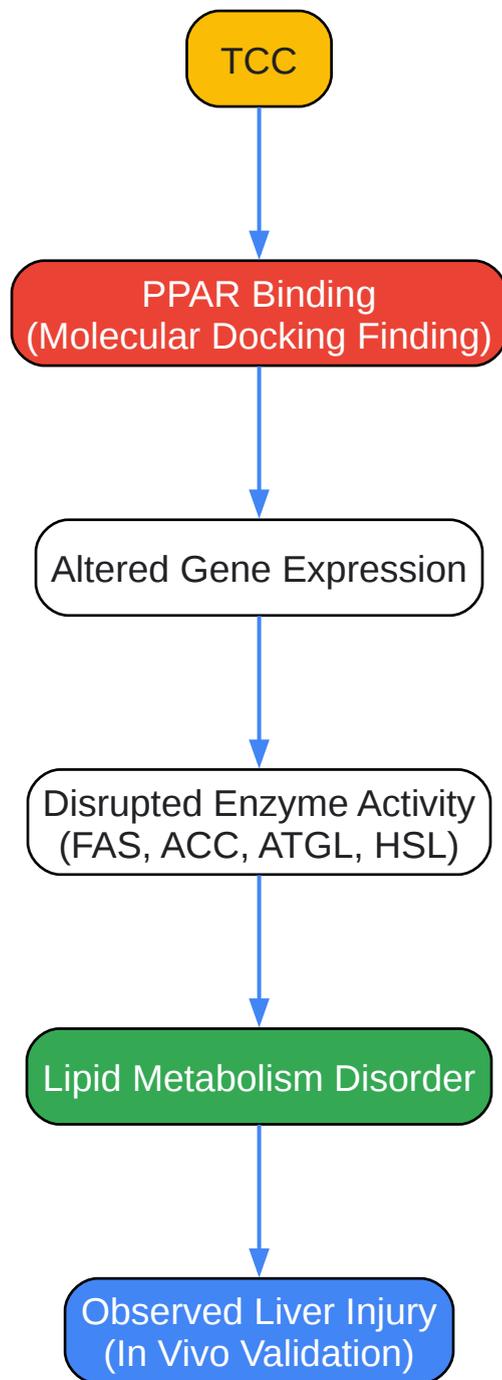
Detailed Methodologies

- **Network Toxicology for Target Prediction:** This initial step systemically identifies potential protein targets. The process involves:
 - **TCC Structure Acquisition:** Obtain the 3D chemical structure of TCC from databases like **PubChem** [2].
 - **Target Fishing:** Input the TCC structure into online prediction tools such as **SwissTargetPrediction** and **PharmMapper** to generate a list of potential protein targets [2].
 - **Disease Target Collection:** Collect genes associated with the specific toxicity (e.g., liver injury) from databases like **GeneCards** and **OMIM** [2].
 - **Intersection Analysis:** Identify the overlapping genes between TCC's potential targets and disease-related genes. These shared genes are considered high-priority candidates for further study [2].
- **Molecular Docking for Binding Affinity:** This computational technique predicts how TCC binds to a protein. A standard protocol includes:
 - **Protein Preparation:** Retrieve the 3D structure of the target protein (e.g., PPAR γ , PDB ID: 5Y2O) from the Protein Data Bank (PDB). Remove water molecules and any native ligands, then add hydrogen atoms [3].
 - **Ligand Preparation:** Obtain and optimize the 3D structure of TCC for energy minimization [3].
 - **Docking Execution:** Perform the docking simulation using software like **AutoDock Vina** or **CB-Dock2**. The search algorithm (e.g., Lamarckian Genetic Algorithm) generates multiple binding poses, which are ranked by their predicted binding affinity (in kcal/mol) [4] [3].
- **Molecular Dynamics (MD) for Complex Stability:** MD simulations assess the stability of the TCC-protein complex over time, providing validation beyond static docking.
 - **System Setup:** Place the docked TCC-protein complex into a simulated solvated environment [3].
 - **Simulation Run:** Use software like **Desmond** or **YASARA** to run a simulation, typically for **100 nanoseconds**, under conditions mimicking physiological temperature and pressure [3] [1].
 - **Stability Analysis:** Calculate metrics such as the **Root-Mean-Square Deviation (RMSD)** of the protein backbone. A stable or convergent RMSD profile indicates that the binding pose is reliable and not a computational artifact [3].

- **In Vivo Experimental Validation:** This critical step provides biological confirmation of the computational predictions.
 - **Animal Modeling:** Expose animal models (e.g., weaned piglets or black-spotted frogs) to environmentally relevant concentrations of TCC [2] [1].
 - **Pathological and Biochemical Analysis:** Examine liver tissue for damage (histopathology) and measure key biomarkers in serum or liver tissue, such as **Total Cholesterol (TC)**, **Triglycerides (TG)**, and the activity of antioxidant enzymes [2] [1].
 - **Gene Expression Analysis:** Use **RT-qPCR** to measure the mRNA expression levels of the predicted target genes (e.g., PPARs) in the liver tissue of exposed animals. Significant changes in expression confirm the target's involvement in the observed toxicity [2].

Signaling Pathway Disruption

The integrated approach has revealed that TCC can disrupt key biological pathways by binding to specific proteins like PPARs. The diagram below illustrates how TCC exposure leads to observed lipid metabolism disorders in the liver.



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Research Implications and Future Directions

The table below summarizes the strengths of the validation framework and potential areas for future development.

Aspect	Current Status & Strengths	Future Research Directions
Methodology	Integrated in silico and in vivo approach provides high-confidence validation [2] [1].	Apply framework to other toxicity endpoints (e.g., neurotoxicity).
Targets	Key targets like PPARγ and CASP3 identified for hepatotoxicity [2] [1].	Explore tissue-specific and species-specific target profiles.
Data	Binding affinities for several core targets are available [2] [1].	Publicly available, standardized datasets for environmental pollutants.

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